molecular formula C₂₂H₂₆F₂O₅ B1147458 21-Dehydro Flumethasone CAS No. 65751-65-7

21-Dehydro Flumethasone

Cat. No.: B1147458
CAS No.: 65751-65-7
M. Wt: 408.44
InChI Key:
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Description

21-Dehydro Flumethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis .

Biochemical Analysis

Biochemical Properties

21-Dehydro Flumethasone plays a significant role in various biochemical reactions, particularly those involving inflammation and immune response. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, this compound forms a complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation . In epithelial cells, it can enhance the expression of anti-inflammatory proteins and reduce the expression of pro-inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of genes involved in inflammatory and immune responses. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro studies has shown sustained anti-inflammatory effects, but prolonged use can lead to cellular adaptations, such as receptor downregulation and reduced responsiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits without causing toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys. The compound’s metabolism can be influenced by other drugs that induce or inhibit CYP3A4 activity, potentially altering its pharmacokinetics and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues can be influenced by the presence of transporters and binding proteins that regulate its cellular uptake and efflux .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. In the nucleus, this compound exerts its effects by binding to glucocorticoid response elements and modulating gene expression. The compound’s activity and function can be influenced by its localization within different subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Dehydro Flumethasone involves the fluorination of specific steroidal precursors. One common method includes the reaction of a compound with an electrophilic fluorination agent. For instance, the process may involve reacting a steroidal precursor with Selectfluor to introduce fluorine atoms at specific positions . The reaction conditions typically include the use of solvents like dichloromethane and reagents such as sodium metabisulfite and ammonia .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

21-Dehydro Flumethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of fluorine atoms at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating agents: Selectfluor, diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions include various fluorinated steroids with enhanced anti-inflammatory properties .

Scientific Research Applications

21-Dehydro Flumethasone is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-Dehydro Flumethasone is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. This makes it particularly effective in reducing inflammation with fewer side effects .

Properties

IUPAC Name

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUKXLYAUACFTB-GQKYHHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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